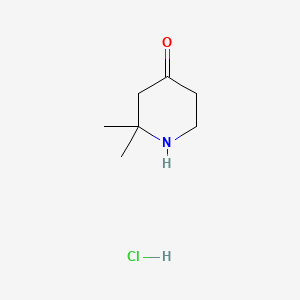

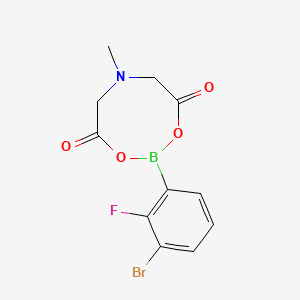

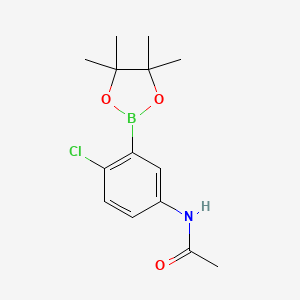

![molecular formula C6H2F2N2S B577489 4,6-Difluorobenzo[c][1,2,5]thiadiazole CAS No. 1221793-59-4](/img/structure/B577489.png)

4,6-Difluorobenzo[c][1,2,5]thiadiazole

Übersicht

Beschreibung

4,6-Difluorobenzo[c][1,2,5]thiadiazole is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .

Synthesis Analysis

The synthesis of 4,6-Difluorobenzo[c][1,2,5]thiadiazole involves Palladium-catalyzed Migita-Kosugi-Stille coupling reactions . The compound can be synthesized by Migita-Kosugi-Stille coupling of monomers with distannylated thiophene, bithiophene, and thienothiophene .Molecular Structure Analysis

The molecular structure of 4,6-Difluorobenzo[c][1,2,5]thiadiazole is characterized by a lower lowest unoccupied molecular orbital (LUMO) energy level and smaller energy gap than those of 5,6-difluorobenzothiadiazole (DFBT) .Chemical Reactions Analysis

The chemical reactions involving 4,6-Difluorobenzo[c][1,2,5]thiadiazole are mainly cross-coupling reactions. The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

4,6-Difluorobenzo[c][1,2,5]thiadiazole is a solid at room temperature. The compound exhibits good solubility in chlorinated and non-chlorinated solvents .Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics (OPVs)

DFBT serves as a valuable building block for organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices . Its electron-accepting nature makes it suitable for constructing efficient charge transport pathways within these devices .

Fluorescent Sensors

The BTZ motif, which includes DFBT, has been explored as a fluorescent sensor. Researchers have used it for imaging lipid droplets, mitochondria, and plasma membranes. Its strong electron-accepting ability contributes to its effectiveness in this application .

Photocatalysis

While BTZ-based materials have been studied for photocatalytic applications, DFBT itself has not received extensive investigation in this context. However, recent research has highlighted the potential of organophotocatalysts as alternatives to precious metal-based catalysts. DFBT derivatives could play a role in sustainable photocatalysis .

Electron-Deficient Heteroarene Alkylation

DFBT derivatives have been validated as visible-light organophotocatalysts in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. This reaction occurs under both batch and continuous flow conditions, demonstrating the compound’s catalytic capabilities .

Side Chain Engineering in Polymers

DFBT can be incorporated into polymer structures. Researchers have introduced solubilizing groups into DFBT acceptor comonomers, allowing the preparation of a library of donor polymers with varying side chains. These polymers facilitate rapid screening of properties and photovoltaic device performance .

Fluorescent Properties

The parent compound, 4,7-diphenylbenzo[c][1,2,5]thiadiazole (pH-BTZ), influences the photophysical properties of DFBT derivatives. Researchers have kept the BTZ core (the acceptor) intact while modifying the donor groups to fine-tune these properties .

Wirkmechanismus

Target of Action

4,6-Difluorobenzo[c][1,2,5]thiadiazole is primarily used in the field of organic electronics, particularly in the development of organic photovoltaics and as fluorescent sensors . The compound’s primary targets are the electron-rich areas in these systems, where it acts as a strong electron acceptor .

Mode of Action

The compound interacts with its targets through its electron-accepting properties. The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This property is exploited when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .

Biochemical Pathways

It is used in the synthesis of donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif, which have been extensively researched for use in photovoltaics or as fluorescent sensors .

Result of Action

The incorporation of 4,6-Difluorobenzo[c][1,2,5]thiadiazole into organic electronic systems results in improved electron affinity and a lower band gap in the semiconducting materials . This can enhance the performance of organic photovoltaics and increase the sensitivity of fluorescent sensors .

Action Environment

The action, efficacy, and stability of 4,6-Difluorobenzo[c][1,2,5]thiadiazole can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzothiadiazole acceptor group the same . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-difluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGUVPYPLOQEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NSN=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681996 | |

| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Difluorobenzo[c][1,2,5]thiadiazole | |

CAS RN |

1221793-59-4 | |

| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)